2-Chloro-4-ethoxybenzoic acid
Overview
Description
2-Chloro-4-ethoxybenzoic acid is a chemical compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 . It is a solid substance that is stored at temperatures between 2-8°C . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12) . The compound has a static disorder around the Cl atoms .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 200.62 . The compound is stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Chloro-4-ethoxybenzoic acid plays a role in the synthesis of condensed heterocyclic compounds. Research shows that the oxidative coupling of benzoic acid derivatives with alkynes, catalyzed by rhodium/copper under air, leads to the formation of isocoumarin derivatives, which exhibit solid-state fluorescence. This process also allows for the selective synthesis of 4-ethenylcarbazoles from amino-substituted benzoic acids, highlighting its utility in creating fluorescent compounds and complex heterocycles (Shimizu, Hirano, Satoh, & Miura, 2009).
Water Treatment and Environmental Impact
The behavior of chlorine and sodium hypochlorite towards organic compounds, including benzoic acid derivatives, in water treatment has been studied. This research is important for understanding the transformation of such compounds during water disinfection processes and their environmental impact. The study provides insights into the chlorination pathways of organic substrates, which are structural fragments of humic matter, and compares the effects of different chlorinating agents (Lebedev, Shaydullina, Sinikova, & Harchevnikova, 2004).
Enzymatic Chlorination Studies
Research on the enzymatic chlorination of fulvic acid, using chloroperoxidase in the presence of chloride and hydrogen peroxide, has shown the incorporation of chlorinated aromatic groups within macromolecules. This study is relevant for understanding the natural chlorination processes in the environment and their implications for soil and water chemistry. It highlights the potential environmental pathways through which chlorinated organic compounds, similar to this compound, might form and persist in natural settings (Niedan, Pavasars, & Oberg, 2000).
Chemical Synthesis and Material Science
This compound is involved in the synthesis of biaryl carboxylic acids, which serve as proton shuttles for selective functionalization processes. This application is crucial in the field of organic synthesis, particularly in the selective functionalization of indole C-H bonds, which is a significant reaction in pharmaceutical chemistry and material science. The research demonstrates the versatility of benzoic acid derivatives in facilitating complex organic transformations (Pi, Lu, Liu, Lu, Xiao, Fu, & Guimond, 2018).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-ethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVYWGVVTSRIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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